3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-12(9(2)22-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFYYKKGDLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, ddt26, has been found to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.
Mode of Action
It can be inferred from the related compound ddt26 that it may interact with its target, brd4, throughhydrogen bonding . This interaction could lead to changes in the function of BRD4, potentially affecting gene expression and cell growth.
Result of Action
Based on the related compound ddt26, it can be inferred that the compound may havesignificant anti-proliferative activity . This suggests that the compound could potentially inhibit cell growth, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel synthetic molecule with potential pharmacological applications. Its unique structure combines an isoxazole moiety with a piperidine ring and an oxazolidine core, which suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H17N3O4
- Molecular Weight : 295.31 g/mol
- CAS Number : 2034385-46-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), which is crucial in immune responses. By inhibiting LFA-1, the compound may modulate immune cell adhesion and migration, potentially reducing inflammation and autoimmune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazolidine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that oxazolidine derivatives exhibited IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . While specific data on this compound's anticancer activity is limited, its structural similarities suggest a comparable mechanism.
Antioxidant Activity
Oxazolidine compounds are also known for their antioxidant properties. These activities are vital in preventing oxidative stress-related diseases. The antioxidant capacity can be assessed through various assays, such as DPPH and ABTS radical scavenging tests. Although specific data for this compound are not available, related compounds have demonstrated moderate antioxidant activity .
Study 1: LFA-1 Inhibition and Immune Modulation
In a recent investigation, researchers evaluated the immunomodulatory effects of compounds similar to this compound. The study found that these compounds effectively inhibited LFA-1 interactions in vitro, leading to reduced T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and transplant rejection.
Study 2: Anticancer Screening
A screening study involving various oxazolidine derivatives revealed that certain structural modifications significantly enhanced anticancer activity against breast and lung cancer cell lines. Although the specific compound was not tested directly, its analogs showed promising results with IC₅₀ values indicating potent cytotoxicity . These findings support further investigation into this compound's potential as an anticancer agent.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC₅₀ (µg/mL) |
|---|---|---|---|
| Compound A | Similar | Anticancer | 11.20 |
| Compound B | Similar | Antioxidant | Moderate |
| Compound C | Similar | LFA-1 Inhibition | Effective |
Comparison with Similar Compounds
Functional Implications :
- The oxazolidine-2,4-dione core may enhance metabolic stability compared to imidazolidine-2,4-dione due to reduced ring strain.
Pharmacologically Active Analogues
DMPI and CDFII are piperidine-containing compounds with antimicrobial synergist activity against MRSA. Key distinctions include:
- Core Structure : Both feature indole and substituted phenyl groups absent in the target compound.
- Biological Activity : DMPI/CDFII enhance carbapenem efficacy, whereas the target compound’s activity is uncharacterized .
Toxicological and Regulatory Comparisons
Regulatory Status
- S6821/S7958 : Evaluated by the WHO, their dietary exposures exceeded the threshold for structural class III (90 µg/person/day), necessitating additional safety data .
- Target Compound : If intended as a food additive, similar regulatory scrutiny would apply due to structural similarity to S6821/S7958 .
Q & A
Basic: What are the recommended methods for synthesizing 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione?
Answer:
Acylation of the piperidine ring with 3,5-dimethylisoxazole-4-carbonyl chloride is a critical step. Key parameters include:
- Solvent selection : Use dichloromethane or THF for solubility and reactivity .
- Temperature control : Maintain 0–50°C to minimize side reactions .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >95% purity . Post-synthesis, characterize via 1H/13C NMR (chloroform-d, δ assignments) and HRMS to confirm molecular weight .
Basic: What analytical techniques validate the compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : Assign peaks for the isoxazole (δ ~2.3–2.4 ppm for methyl groups) and oxazolidine-dione (δ ~4.5–5.2 ppm for protons adjacent to carbonyls) .
- HPLC/UV : Follow pharmacopeial protocols (e.g., ammonium acetate buffer, pH 6.5) to quantify purity ≥99% .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1750–1850 cm⁻¹) and isoxazole ring vibrations (C-O-C at ~1250 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Use multiple assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to confirm potency thresholds .
- Orthogonal assays : Pair cell-based assays (e.g., MRSA growth inhibition) with target-specific tests (e.g., β-lactamase inhibition) to rule off-target effects .
- Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may skew activity .
Basic: What parameters optimize the acylation of piperidine with 3,5-dimethylisoxazole-4-carbonyl chloride?
Answer:
- Stoichiometry : Use 1.2–1.5 equivalents of acyl chloride to ensure complete piperidine functionalization .
- Catalysis : Add TFA (10 equiv) to protonate the piperidine nitrogen, enhancing nucleophilicity .
- Reaction monitoring : Track progress via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) .
Advanced: How can molecular docking predict interactions with enzymatic targets?
Answer:
- Target preparation : Retrieve protein structures (e.g., β-lactamases from PDB) and optimize protonation states using tools like AutoDockTools .
- Docking protocols : Employ flexible ligand sampling (e.g., Lamarckian GA in AutoDock Vina) with grid boxes centered on active sites .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via MD simulations (e.g., GROMACS) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: Which in vitro models assess pharmacokinetic properties like metabolic stability?
Answer:
- Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS .
- Permeability : Conduct Caco-2 cell monolayer assays (apparent permeability, Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Plasma protein binding : Employ equilibrium dialysis to measure free fraction (% unbound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
